4-Chloroheptane-3,5-dione

β-Diketone acidity Enolate formation pH window Metal chelation thermodynamics

4-Chloroheptane-3,5-dione (CAS 13054-81-4) is a 4-chloro-substituted β-diketone (1,3-diketone) belonging to the heptane-3,5-dione family, with the molecular formula C₇H₁₁ClO₂ and a molecular weight of 162.61 g/mol. As a chlorinated derivative of the parent 3,5-heptanedione (CAS 7424-54-6), the compound features a chlorine atom at the 4-position (the central α-carbon) flanked by two ketone carbonyl groups.

Molecular Formula C7H11ClO2
Molecular Weight 162.61 g/mol
CAS No. 13054-81-4
Cat. No. B1603574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroheptane-3,5-dione
CAS13054-81-4
Molecular FormulaC7H11ClO2
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESCCC(=O)C(C(=O)CC)Cl
InChIInChI=1S/C7H11ClO2/c1-3-5(9)7(8)6(10)4-2/h7H,3-4H2,1-2H3
InChIKeyRPLURORKBGUQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroheptane-3,5-dione (CAS 13054-81-4): Physicochemical Profile and Core Differentiation from Parent β-Diketone


4-Chloroheptane-3,5-dione (CAS 13054-81-4) is a 4-chloro-substituted β-diketone (1,3-diketone) belonging to the heptane-3,5-dione family, with the molecular formula C₇H₁₁ClO₂ and a molecular weight of 162.61 g/mol . As a chlorinated derivative of the parent 3,5-heptanedione (CAS 7424-54-6), the compound features a chlorine atom at the 4-position (the central α-carbon) flanked by two ketone carbonyl groups . This substitution fundamentally alters the physicochemical properties relative to the unsubstituted parent, including a significant decrease in pKa (6.55 vs. 9.63), increased lipophilicity (LogP 1.55 vs. ~0.9–1.1), and elevated density and boiling point . The compound is employed primarily as a synthetic intermediate—most notably as a pre-chlorinated building block for the preparation of 4-chloro-substituted pyrazoles in medicinal chemistry programs targeting progesterone receptor antagonists and HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The chlorine substituent introduces a versatile leaving group and a synthetic handle that cannot be replicated by non-halogenated or 4-alkyl-substituted analogs, making direct generic substitution problematic for users requiring the specific reactivity profile of a 4-chloro-β-diketone .

Why 4-Chloroheptane-3,5-dione Cannot Be Replaced by Generic 3,5-Heptanedione or 4-Alkyl Analogs


The chlorine atom at the 4-position of 4-chloroheptane-3,5-dione is not a passive substituent—it fundamentally reprograms the compound's physicochemical behavior and synthetic utility compared to the parent heptane-3,5-dione and non-halogenated 4-alkyl analogs such as 4-methylheptane-3,5-dione (CAS 1187-04-8) [1]. The electron-withdrawing chlorine lowers the pKa of the central α-hydrogen by approximately three orders of magnitude (pKa 6.55 vs. 9.63), shifting the pH window for enolate formation and metal chelation into a regime that is inaccessible to the parent compound under identical mildly basic conditions . In medicinal chemistry applications, the chloro substituent is directly retained in the pyrazole heterocycle product, yielding 4-chloropyrazoles that exhibit a pharmacological SAR profile distinct from the 4-H, 4-F, and 4-MeO congeners—a >10-fold difference in progesterone receptor antagonist potency has been documented in functional assays . Users seeking to replicate published synthetic routes that rely on the pre-installed chlorine atom as a regiochemical directing group or subsequent functionalization handle will find that 3,5-heptanedione, 4-methylheptane-3,5-dione, or even 4-fluoroheptane-3,5-dione cannot serve as drop-in replacements without introducing additional synthetic steps, altered reaction selectivity, and divergent product profiles [2]. The quantitative evidence below substantiates each of these differentiation dimensions.

4-Chloroheptane-3,5-dione: Quantitative Comparator-Based Evidence for Scientific Selection


Enhanced Acidity: pKa Reduction of ~3 Logarithmic Units vs. Parent 3,5-Heptanedione

The chlorine substituent at the 4-position exerts a strong electron-withdrawing inductive effect (-I) on the central α-carbon, dramatically lowering the acid dissociation constant of the α-hydrogen. The predicted pKa of 4-chloroheptane-3,5-dione is 6.55 ± 0.46, compared with 9.63 ± 0.10 for the parent heptane-3,5-dione . This corresponds to a ΔpKa of approximately 3.08, meaning the chloro derivative is roughly 1,200-fold more acidic than the parent compound. The implication is that quantitative enolate generation can be achieved at near-neutral pH (pH ~7) with the chloro derivative, whereas the parent diketone requires strongly alkaline conditions (pH >10). For metal chelation applications, this shifts the operational pH window for complex formation into a regime compatible with pH-sensitive substrates, biomolecules, and aqueous-biphasic systems that would be destabilized under the alkaline conditions mandated by unsubstituted 3,5-heptanedione [1].

β-Diketone acidity Enolate formation pH window Metal chelation thermodynamics

Lipophilicity Differentiation: LogP Shift of ~0.5–0.8 Units vs. Parent Diketone

Introduction of chlorine at the 4-position significantly increases the compound's lipophilicity. The reported LogP for 4-chloroheptane-3,5-dione is 1.55, compared with a calculated LogP of approximately 0.69–1.12 for the unsubstituted heptane-3,5-dione [1]. This represents an increase of 0.43 to 0.86 LogP units, corresponding to a ~2.7- to ~7.2-fold greater partitioning into the organic phase. The practical consequence is that the chloro derivative exhibits markedly improved extractability in liquid-liquid separations and altered chromatographic retention behavior (longer retention on reversed-phase HPLC columns). For synthetic workflows involving biphasic reactions or product isolation by organic extraction, the higher LogP translates to higher recovery yields and reduced emulsion formation compared with the more water-miscible parent diketone . In cell-based assay contexts, the increased lipophilicity may also alter passive membrane permeability and intracellular distribution of any metal complexes or conjugates derived from the compound, though direct permeability data is not available.

Octanol-water partition Biphasic extraction Membrane permeability

Pre-Chlorinated Diketone: Eliminates In-Situ Chlorination Step in 4-Chloropyrazole Synthesis

In the published synthetic route for phenoxypyrazole-based progesterone receptor (PR) antagonists (Dack et al., 2010), the synthesis begins with a chlorinated β-diketone building block (4-chloroheptane-3,5-dione) that undergoes sequential coupling with 4-cyanophenol and cyclocondensation with 2-hydroxyethylhydrazine to yield the 4-chloropyrazole core . The chlorine atom on the central carbon of the diketone is retained at the pyrazole 4-position throughout the sequence. Use of the pre-chlorinated diketone eliminates the in-situ chlorination step (N-chlorosuccinimide/trimethylsilyl chloride in dichloromethane at 0–5 °C) that would otherwise be required when starting from unsubstituted 3,5-heptanedione . The reported yield for the synthesis of 4-chloroheptane-3,5-dione itself is 68% when prepared from heptane-3,5-dione using chloro-trimethylsilane and tetrabutylammonium bromide in dimethyl sulfoxide/acetonitrile . While no head-to-head comparative yield data for the overall pyrazole synthesis with versus without pre-chlorination is available, the elimination of one synthetic transformation reduces cumulative yield losses, shortens cycle time, and removes the need for handling moisture-sensitive chlorinating reagents (NCS, TMSCl) in the user's laboratory .

Pyrazole heterocycle synthesis Medicinal chemistry intermediate Progesterone receptor antagonist

Physicochemical Differentiation: Density Increase of ~15% and Boiling Point Elevation of ~23–31 °C vs. Parent

The chlorine substituent significantly alters the bulk physical properties of the diketone compared to the parent heptane-3,5-dione. The predicted density of 4-chloroheptane-3,5-dione is 1.083 ± 0.06 g/cm³, representing an approximately 14.6% increase over the parent compound's measured density of 0.940–0.945 g/cm³ [1]. The predicted boiling point of the chloro derivative is 206.1 ± 20.0 °C, which is approximately 23–31 °C higher than the parent's atmospheric boiling point of 175–177 °C . These differences arise from the increased molecular weight (162.61 vs. 128.17 g/mol) and the enhanced polarizability conferred by the chlorine atom, which strengthens van der Waals interactions in the liquid phase. For purification by fractional distillation, the higher boiling point necessitates adjusted vacuum and heating parameters. In solution formulation, the higher density alters mixing and layering behavior in biphasic systems. These property shifts also affect solvent selection for reactions and the choice of extraction protocols during workup .

Density Boiling point Distillation parameters Formulation

Pharmacological SAR Differentiation: 4-Chloropyrazoles Derived from This Diketone Exhibit Distinct PR Antagonist Potency

In a functional progesterone receptor (PR) antagonist assay using recombinant human PR expressed in CHO-MMTV-β-lactamase cells, pyrazoles bearing a 4-chloro substituent (derived from 4-chloroheptane-3,5-dione as the diketone building block) showed a >10-fold reduction in PR antagonist activity compared with the 4-cyano-substituted congener . This SAR observation, reported by Dack et al. (2010) at Pfizer, places the 4-chloro analog in a distinct pharmacological category separate from the 4-H, 4-F, and 4-MeO substituted pyrazoles—all of which similarly demonstrated >10-fold reduced potency relative to the 4-CN lead . The key differentiation dimension for procurement is that the 4-chloro substituent cannot be replicated by starting from the parent 3,5-heptanedione (which yields 4-H pyrazole) or 4-fluoroheptane-3,5-dione (which yields 4-F pyrazole) without fundamentally altering the pharmacological outcome. While the absolute PR antagonist IC₅₀ values for the 4-chloropyrazole are not separately reported, the rank-order SAR unambiguously categorizes the 4-chloro compound as producing a potency phenotype distinct from the 4-H, 4-F, and 4-MeO congeners . This is directly relevant to medicinal chemists who require 4-chloroheptane-3,5-dione as the specific diketone precursor for synthesizing the 4-chloropyrazole series to probe halogen-dependent SAR.

Progesterone receptor antagonist Pyrazole SAR Ligand-lipophilicity efficiency

Optimal Application Scenarios for 4-Chloroheptane-3,5-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 4-Chloropyrazole-Based PR Antagonists and NNRTIs

Medicinal chemistry laboratories pursuing structure-activity relationship (SAR) studies on pyrazole-based progesterone receptor antagonists or HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) should procure 4-chloroheptane-3,5-dione as the specific diketone building block for the 4-chloropyrazole series. As described by Dack et al. (2010) and Mowbray et al. (2009), the chlorinated diketone serves as the direct precursor to 4-chloropyrazole cores, enabling the systematic exploration of halogen-dependent pharmacological effects without requiring in-situ chlorination optimization . The quantitative SAR evidence demonstrates that the 4-chloro substituent places the resulting pyrazole in a distinct potency category (>10-fold difference vs. the 4-CN analog), which cannot be accessed using the parent 3,5-heptanedione or 4-alkyl/4-fluoro analogs . The compound's enhanced acidity (pKa 6.55) enables enolate formation under milder conditions, which is advantageous during the coupling step with 4-cyanophenol (step b in the published scheme) .

Coordination Chemistry: Metal Chelation at Near-Neutral pH

Researchers developing metal-β-diketonate complexes for catalysis, materials science, or lanthanide extraction should select 4-chloroheptane-3,5-dione when the target metal ion or substrate is unstable under the strongly alkaline conditions (pH >10) required for enolate formation from the parent 3,5-heptanedione (pKa 9.63). The ~1,200-fold higher acidity of the chloro derivative (pKa 6.55) enables quantitative deprotonation at pH ~7–8, which is compatible with pH-sensitive transition metal ions, biomolecules, and aqueous-organic biphasic extraction systems . The higher LogP (1.55 vs. ~0.9) further favors partitioning of the resulting neutral metal chelate into organic solvents during extraction workup, improving recovery yields compared with complexes derived from the more water-soluble parent diketone . While direct stability constant data for the chloro derivative are not available, the enhanced acidity is expected to influence complex formation kinetics and thermodynamics relative to the parent ligand .

Process Chemistry: Streamlined Pyrazole API Intermediate Preparation

Process development teams scaling up the synthesis of 4-chloropyrazole-containing active pharmaceutical ingredients (APIs) should source 4-chloroheptane-3,5-dione as a pre-qualified intermediate to eliminate the chlorination unit operation from the manufacturing sequence. The reported chlorination step using N-chlorosuccinimide and trimethylsilyl chloride under anhydrous, low-temperature conditions (0–5 °C in dichloromethane) presents operational hazards, requires rigorous moisture exclusion, and generates succinimide byproducts that must be removed prior to subsequent coupling reactions . By procuring the pre-chlorinated diketone (synthesized in 68% yield via the TMSCl/TBAB method ), the process reduces the critical impurity profile by one chemical transformation and shortens the overall cycle time. The compound's higher boiling point (206 °C vs. 175–177 °C) and density (1.083 vs. 0.945 g/cm³) must be accounted for in reactor design and distillation parameters .

Analytical Method Development: Chromatographic Standard with Distinct Retention Behavior

Analytical chemists developing HPLC or GC methods for reaction monitoring or purity assessment of β-diketone intermediates should use 4-chloroheptane-3,5-dione as a reference standard when the synthetic pathway involves chlorinated diketone intermediates. The compound's higher LogP (1.55 vs. ~0.69–1.12 for the parent) results in significantly longer retention on reversed-phase C18 columns, enabling baseline separation from the unreacted parent diketone and other non-chlorinated species . The elevated boiling point (206 °C) also provides distinct GC retention indices useful for headspace or direct-injection purity methods. The reported purity specification of 95%+ (typical vendor catalog grade) should be verified by the user against the specific analytical method, as the predicted physicochemical properties (pKa, density, LogP) are algorithm-derived and may deviate from experimental values .

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